molecular formula C11H11N3O4 B4823359 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B4823359
M. Wt: 249.22 g/mol
InChI Key: QTLVMUQGAAIJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a furylmethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 2-furylmethylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylcarboxylic acid, while reduction may produce furylmethylamine.

Scientific Research Applications

1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The furylmethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group at a different position on the pyrazole ring.

    2-amino benzoic acid derivatives: Share similar functional groups and are known for their antimicrobial and anticancer activities.

Uniqueness

1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-10(12-6-8-2-1-5-18-8)7-14-4-3-9(13-14)11(16)17/h1-5H,6-7H2,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLVMUQGAAIJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.